(Methylnitroamino)methanol
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Overview
Description
(Methylnitroamino)methanol is an organic compound with the molecular formula C2H6N2O3 It is a derivative of methanol where a nitro group and a methylamino group are attached to the carbon atom
Preparation Methods
The synthesis of (Methylnitroamino)methanol typically involves the nitration of methylamine followed by the reaction with formaldehyde. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
(Methylnitroamino)methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro compounds and other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different products.
Substitution: The nitro group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Methylnitroamino)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies explore its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Methylnitroamino)methanol involves its interaction with molecular targets through its nitro and amino groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
(Methylnitroamino)methanol can be compared with other similar compounds such as:
(Methylnitrosamino)methanol: This compound has a nitroso group instead of a nitro group, leading to different chemical reactivity and applications.
(Methylnitroamino)ethanol: This compound has an additional carbon atom in the alcohol group, affecting its physical and chemical properties.
(Methylnitroamino)butanol: This compound has a longer carbon chain, which influences its solubility and reactivity
Properties
IUPAC Name |
N-(hydroxymethyl)-N-methylnitramide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O3/c1-3(2-5)4(6)7/h5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGCGSAFHMIQFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186492 |
Source
|
Record name | Methanol, (methylnitramino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32818-80-7 |
Source
|
Record name | Methanol, (methylnitramino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032818807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, (methylnitramino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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